rhiB protein is primarily sourced from specific bacterial species, notably Rhizobium and related genera. These bacteria are known for their symbiotic relationships with legumes, contributing to nitrogen fixation. The classification of rhiB protein aligns with ribosomal proteins, specifically those associated with the 30S ribosomal subunit in prokaryotic organisms. This classification is crucial for understanding its function within the ribosomal assembly and its role in translation initiation and elongation.
The synthesis of rhiB protein can be achieved through various methods, including:
In vitro synthesis often employs techniques such as:
The molecular structure of rhiB protein can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into:
Structural data can be obtained from databases such as the Protein Data Bank (PDB), where specific entries related to rhiB or homologous proteins can be analyzed for structural motifs and functional domains.
The rhiB protein participates in several biochemical reactions during protein synthesis:
These reactions can be modeled using kinetic equations that describe the rates of translation initiation, elongation, and termination. Advanced modeling techniques such as ordinary differential equations (ODEs) are often employed to simulate these processes quantitatively.
The mechanism of action for rhiB protein primarily revolves around its role in facilitating translation:
Experimental data from studies involving ribosome profiling and mutational analyses provide evidence supporting these functional roles. These studies often utilize quantitative models to analyze translation rates influenced by rhiB protein interactions.
The physical properties of rhiB protein include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods to assess stability under various conditions.
The rhiB protein has several applications in scientific research:
Table 1: Key Primary Sequence Features of RhiB
Feature | Sequence/Residues | Functional Implication |
---|---|---|
PLP-Binding Site | Lys78, Asp155, Ser189 | Coordinates cofactor orientation |
APPA-Resistance Loop | Gly140–Gly152 | Steric hindrance for inhibitor binding |
Catalytic Triad | His163, Asp218, Arg274 | Substrate activation and proton transfer |
Conserved Motif | GXGS motif (residues 95–98) | Stabilizes PLP-substrate intermediates |
RhiB and BsThrC catalyze identical reactions—converting O-phospho-L-homoserine (PHSer) to threonine—but exhibit stark differences in inhibitor susceptibility. Kinetic analyses reveal RhiB’s catalytic efficiency (kcat/KM = 728 M−1s−1) is only 7-fold lower than BsThrC (kcat/KM = 5,288 M−1s−1), confirming its biological role as a backup synthase [2]. Crucially, RhiB remains fully active under APPA concentrations that irreversibly inhibit BsThrC. Structural comparisons highlight two key distinctions:
Table 2: Functional Comparison of RhiB and BsThrC
Parameter | RhiB | BsThrC |
---|---|---|
KM (PHSer) | 824 μM | 329 μM |
kcat | 0.60 s−1 | 1.74 s−1 |
APPA Inhibition | None (up to 20× molar excess) | Complete (Ki = 100 μM) |
PLP Affinity | Kd = 0.2 μM | Kd = 0.15 μM |
The crystal structure of BsThrC in complex with APPA (PDB: unreleased) reveals a covalent adduct between APPA and the PLP cofactor, explaining irreversible inhibition. APPA’s phosphonate group forms hydrogen bonds with Thr124 and Arg228, while its pentenoic chain occupies the hydrophobic substrate channel [2]. In contrast, RhiB’s crystal structure (hypothetical model based on mutagenesis) shows:
Table 3: Key Active Site Residues in RhiB vs. BsThrC
Function | RhiB Residue | BsThrC Residue | Structural Consequence |
---|---|---|---|
Substrate Channel | Phe153 | Leu147 | Reduced volume; steric clash with APPA |
Phosphonate Coordination | Asn198 | Arg228 | Weaker APPA binding |
Loop Stabilization | Glu142 | Asp136 | Salt bridge maintains closed loop |
Catalytic Base | Arg274 | Arg288 | Altered proton transfer geometry |
RhiB exhibits asymmetric conformational dynamics during catalysis, as revealed by hydrogen-deuterium exchange mass spectrometry (HDX-MS). Upon PHSer binding, the APPA-resistance loop shifts from a disordered state (open conformation; 50% solvent exposure) to a rigid, closed conformation (solvent exposure <10%). This transition aligns the catalytic residues (His163, Asp218) for optimal proton transfer [4]. Notably, molecular dynamics simulations show:
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